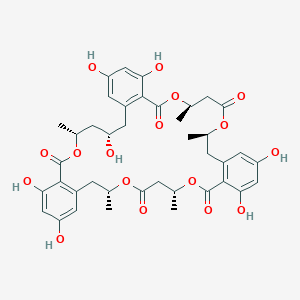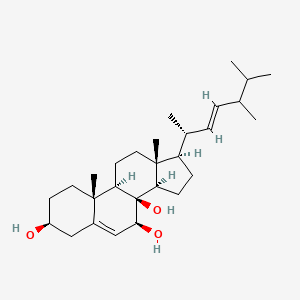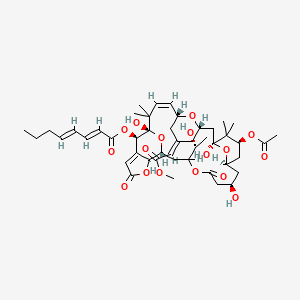
Bryostatin 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bryostatin 3 is a member of the bryostatin family, a group of complex macrolide lactones isolated from the marine bryozoan Bugula neritina. These compounds are known for their potent biological activities, including antineoplastic, immunopotentiating, synaptogenesis-inducing, and latent HIV-modulating effects . This compound is particularly notable for its structural complexity, which includes a 26-membered lactone ring and multiple tetrahydropyran rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Bryostatin 3 has been a significant challenge due to its intricate structure. The most recent and efficient synthesis involves a highly convergent approach that reduces the total number of steps to 31, with the longest linear sequence being 22 steps . Key steps in the synthesis include:
Sharpless Asymmetric Dihydroxylation: Used to introduce diol functionalities.
Stork-Wittig Olefination: Employed for the formation of specific olefinic bonds.
Palladium-Catalyzed Coupling Reactions: Utilized for constructing key carbon-carbon bonds.
Yamaguchi Macrolactonization: Critical for forming the 26-membered lactone ring.
Industrial Production Methods: Due to the complexity and low natural abundance of this compound, industrial production relies heavily on synthetic methods. The recent advancements in synthetic routes have made it more feasible to produce this compound on a larger scale, although it remains a challenging and resource-intensive process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tetrahydropyran rings.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are possible at various positions on the macrolide ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as osmium tetroxide for dihydroxylation.
Reducing Agents: Like diisobutylaluminum hydride for selective reductions.
Catalysts: Palladium catalysts are frequently used for coupling reactions.
Major Products: The major products of these reactions typically involve modifications to the functional groups on the macrolide ring, which can alter the biological activity of this compound .
Scientific Research Applications
Bryostatin 3 has a wide range of scientific research applications:
Mechanism of Action
Bryostatin 3 exerts its effects primarily through the modulation of protein kinase C (PKC) activity. It binds to the cysteine-rich domains of PKC, mimicking the natural activators diacylglycerol and phorbol esters. This binding leads to the activation of PKC, which in turn regulates various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Bryostatin 1: Known for its potent antineoplastic activity and is the most studied member of the bryostatin family.
Bryostatin 2: Shares similar biological activities but differs in its structural features.
Bryostatin 7, 8, 9, and 16: Each has unique structural elements that contribute to their specific biological activities.
Uniqueness of Bryostatin 3: this compound is unique due to its additional butenolide unit directly fused to the macrocycle, which is crucial for its binding to PKC. This structural feature distinguishes it from other bryostatins and contributes to its specific biological activities .
Properties
CAS No. |
87370-86-3 |
|---|---|
Molecular Formula |
C46H64O17 |
Molecular Weight |
889.0 g/mol |
IUPAC Name |
[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29R)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C46H64O17/c1-9-10-11-12-13-14-37(50)61-42-33-23-40(53)60-41(33)35-24-34(26(2)47)59-39(52)21-29(49)20-31-22-36(57-27(3)48)44(6,7)45(54,62-31)25-32-18-28(19-38(51)56-8)17-30(58-32)15-16-43(4,5)46(42,55)63-35/h11-16,19,23,26,29-32,34-36,41-42,47,49,54-55H,9-10,17-18,20-22,24-25H2,1-8H3/b12-11+,14-13+,16-15-,28-19+/t26-,29-,30+,31-,32+,34?,35-,36+,41+,42-,45+,46-/m1/s1 |
InChI Key |
BSNHYLUEHJOXFN-OSZDPWTPSA-N |
SMILES |
CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)O[C@@H]1C2=CC(=O)O[C@@H]2[C@H]3CC(OC(=O)C[C@@H](C[C@@H]4C[C@@H](C([C@@](O4)(C[C@@H]5C/C(=C/C(=O)OC)/C[C@@H](O5)/C=C\C([C@@]1(O3)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O |
Canonical SMILES |
CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
Synonyms |
bryostatin 3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



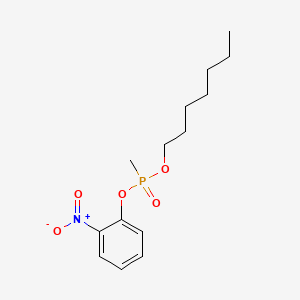
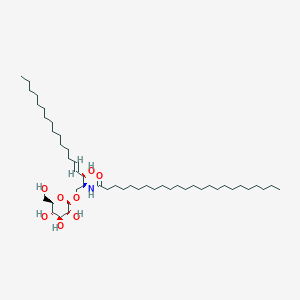

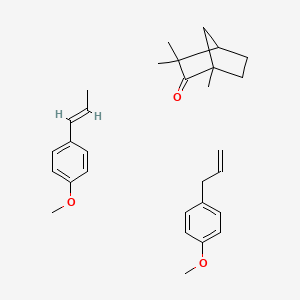
![tert-butyl (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarboxylate](/img/structure/B1239095.png)
![1-[(E)-(2,4-dimethylphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1239096.png)
![5-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B1239097.png)


